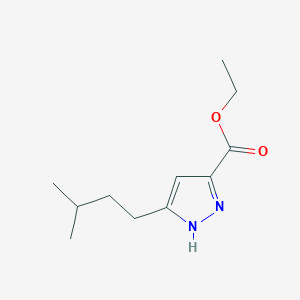

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester

Übersicht

Beschreibung

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the 3-methylbutyl group and the ethyl ester functionality adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester typically involves the esterification of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Common Reagents and Conditions

Hydrolysis: Typically carried out under acidic or basic conditions using water or aqueous solutions of acids/bases.

Reduction: Requires strong reducing agents like LiAlH4, usually performed in anhydrous conditions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be used, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic acid and ethanol.

Reduction: 5-(3-methylbutyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester, commonly referred to as MBE, is a compound that has garnered attention in various scientific research applications. This article aims to explore its applications, particularly in the fields of medicinal chemistry, agriculture, and material science.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that MBE exhibits significant antimicrobial properties against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

Anti-inflammatory Effects:

In vivo studies have shown that MBE can reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases. This effect is attributed to its ability to inhibit specific pathways involved in inflammation .

Anticancer Properties:

Recent investigations have explored the anticancer effects of MBE on different cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, providing a foundation for further development as an anticancer drug .

Agricultural Applications

Pesticide Development:

MBE has been studied for its potential use as a pesticide due to its ability to disrupt the growth of certain pests. A case study indicated that formulations containing MBE showed a significant reduction in pest populations compared to control groups .

Herbicide Potential:

Another application is in herbicide development. Research has shown that MBE can inhibit the growth of specific weed species, making it a candidate for inclusion in herbicide formulations .

Material Science

Polymer Synthesis:

MBE is being investigated as a monomer for polymer synthesis due to its unique chemical structure. It can be polymerized to produce materials with desirable mechanical properties for various applications, including coatings and adhesives .

Nanomaterials Development:

Studies have explored the incorporation of MBE into nanomaterials, enhancing their properties for use in electronics and sensors. The compound's ability to modify surface characteristics makes it valuable in nanotechnology applications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, MBE was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial activity .

Case Study 2: Anti-inflammatory Research

A study involving rats with induced paw edema showed that administration of MBE significantly reduced swelling compared to the control group, supporting its anti-inflammatory potential .

Case Study 3: Pesticide Efficacy

Field trials conducted on tomato crops treated with MBE-based pesticides resulted in a 70% reduction in aphid populations over four weeks, demonstrating its effectiveness as a pest control agent .

Wirkmechanismus

The mechanism of action of 5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid form. This active form can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.

Isoamyl acetate: Known for its banana-like odor, widely used in the food industry.

Uniqueness

5-(3-methylbutyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Biologische Aktivität

5-(3-Methylbutyl)-1H-pyrazole-3-carboxylic acid ethyl ester is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

- Chemical Formula : C₉H₁₃N₂O₂

- Molecular Weight : 169.21 g/mol

- IUPAC Name : Ethyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral and anti-inflammatory agent.

Antiviral Activity

Research indicates that pyrazole derivatives can exhibit significant antiviral properties. In one study, compounds structurally similar to this compound were synthesized and evaluated for their inhibitory effects on neuraminidase (NA) of influenza viruses. The results showed that certain modifications to the pyrazole ring enhanced antiviral activity, with some derivatives achieving over 50% inhibition at low concentrations .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. In vitro studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications and their effects on biological activity:

Case Studies

-

Influenza Virus Inhibition :

A series of pyrazole derivatives were tested against a clinical isolate of H3N2 influenza virus. The most potent compound exhibited a 56.45% inhibition rate at a concentration of 10 µM, indicating strong antiviral activity . -

Anti-inflammatory Effects :

In a model of lipopolysaccharide-induced inflammation, compounds derived from pyrazole showed a significant reduction in TNF-alpha and IL-6 levels, demonstrating their potential as anti-inflammatory agents .

Eigenschaften

IUPAC Name |

ethyl 5-(3-methylbutyl)-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-4-15-11(14)10-7-9(12-13-10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXLJRRATPHRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.